2,6-Dibromo-4-vinylpyridine
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Overview
Description
2,6-Dibromo-4-vinylpyridine is an organic compound with the molecular formula C7H5Br2N It is a derivative of pyridine, where two bromine atoms are substituted at the 2 and 6 positions, and a vinyl group is substituted at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-vinylpyridine typically involves the bromination of 4-vinylpyridine. One common method is the reaction of 4-vinylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using bromide-bromate salts in an aqueous acidic medium, have been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The vinyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds formed by the coupling of the vinyl group with boronic acids.
Scientific Research Applications
2,6-Dibromo-4-vinylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-vinylpyridine in chemical reactions involves its functional groups:
Bromine Atoms: The bromine atoms at the 2 and 6 positions are reactive sites for nucleophilic substitution and coupling reactions. They can be replaced by other nucleophiles or participate in cross-coupling reactions.
Vinyl Group: The vinyl group at the 4 position can undergo addition reactions and polymerization.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-bromomethylpyridine: Similar in structure but with a bromomethyl group instead of a vinyl group.
4-Vinylpyridine: Lacks the bromine atoms, making it less reactive in substitution and coupling reactions.
2,6-Dibromopyridine: Lacks the vinyl group, limiting its applications in polymerization and coupling reactions.
Uniqueness
2,6-Dibromo-4-vinylpyridine is unique due to the presence of both bromine atoms and a vinyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and materials science.
Properties
Molecular Formula |
C7H5Br2N |
---|---|
Molecular Weight |
262.93 g/mol |
IUPAC Name |
2,6-dibromo-4-ethenylpyridine |
InChI |
InChI=1S/C7H5Br2N/c1-2-5-3-6(8)10-7(9)4-5/h2-4H,1H2 |
InChI Key |
RDZJPEJZAGKKPN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=NC(=C1)Br)Br |
Origin of Product |
United States |
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